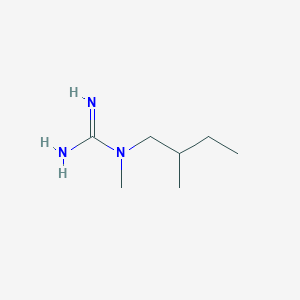
1-Methyl-1-(2-methylbutyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1-(2-methylbutyl)guanidine is a guanidine derivative with the molecular formula C7H17N3. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-(2-methylbutyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. Common methods include:
Thiourea Derivatives: Using thiourea derivatives as guanidylating agents in the presence of coupling reagents or metal-catalyzed guanidylation.
S-Methylisothiourea: This is an efficient guanidylating agent that can be used to introduce the guanidine functionality.
Cyanamides: Reacting cyanamides with derivatized amines is another method.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. Transition-metal-catalyzed guanidine synthesis and catalytic guanylation reactions are commonly employed .
化学反应分析
Types of Reactions: 1-Methyl-1-(2-methylbutyl)guanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with guanidines.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides and other nucleophiles.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can introduce various functional groups .
科学研究应用
1-Methyl-1-(2-methylbutyl)guanidine has diverse applications in scientific research:
Chemistry: Used as a reagent and catalyst in organic synthesis.
Biology: Plays a role in studying enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 1-Methyl-1-(2-methylbutyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. It can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . The guanidine functionality allows it to form hydrogen bonds and interact with various biological molecules .
相似化合物的比较
- 1-Methylguanidine
- 1-(2-Methylbutyl)guanidine
- N,N’-Disubstituted Guanidines
Comparison: 1-Methyl-1-(2-methylbutyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other guanidines, it may exhibit different reactivity and interaction profiles with biological targets .
属性
分子式 |
C7H17N3 |
|---|---|
分子量 |
143.23 g/mol |
IUPAC 名称 |
1-methyl-1-(2-methylbutyl)guanidine |
InChI |
InChI=1S/C7H17N3/c1-4-6(2)5-10(3)7(8)9/h6H,4-5H2,1-3H3,(H3,8,9) |
InChI 键 |
WNDLBKOOONIEHH-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CN(C)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


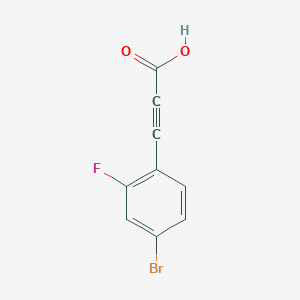
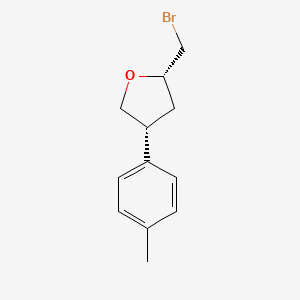
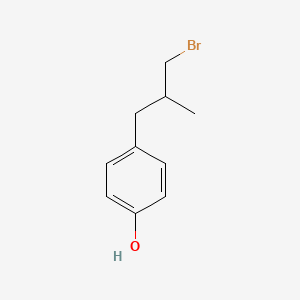
![3-[(Butan-2-yloxy)methyl]-2-methoxyaniline](/img/structure/B13204283.png)
![4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13204284.png)
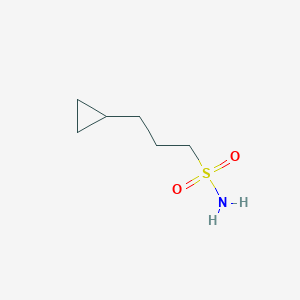
![Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate](/img/structure/B13204293.png)
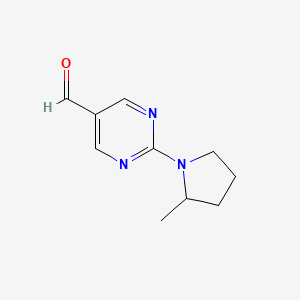
![1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13204307.png)

![1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B13204313.png)
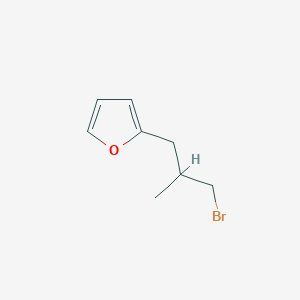

![2-{2-[(1-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B13204332.png)
